![molecular formula C20H24ClN5O B5597717 4-[4-(3-氯苯甲酰)-1-哌嗪基]-2-(1-哌啶基)嘧啶](/img/structure/B5597717.png)
4-[4-(3-氯苯甲酰)-1-哌嗪基]-2-(1-哌啶基)嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine is a compound that belongs to a class of organic molecules characterized by the presence of piperazinyl and piperidinyl groups attached to a pyrimidine ring. This molecular structure is notable for its potential in various pharmacological properties, including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic activities, as suggested by the study of similar pyrimidine derivatives (Mattioda et al., 1975).
Synthesis Analysis
The synthesis of 4-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine and related compounds involves multi-step chemical reactions starting from basic heterocyclic compounds. For instance, piperazinyl-glutamate-pyrimidines, which share a similar synthetic route, are prepared with modifications at the 4-position of the pyrimidine leading to potent P2Y12 antagonists (Parlow et al., 2009). Another example includes the microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines using bis(benzofuran-enaminone) hybrid as a key intermediate, demonstrating the versatility of synthetic approaches in creating complex pyrimidine derivatives (Mekky et al., 2021).
Molecular Structure Analysis
Molecular structure analysis of pyrimidine derivatives, such as 1-aryl- or 1-heteroaryl-piperazinylbutyl derivatives, through techniques like solid-state NMR spectroscopy and X-ray diffraction, reveals detailed insights into the conformation and electron distribution within the molecule. These studies indicate that the piperazine ring nitrogen is protonated, and the pyridopyrimidine fragment is essentially planar, with specific conformational preferences for the substituents in these cis-fused bicyclic systems (Pisklak et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving 4-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine and similar compounds often include nucleophilic attacks, ring closure reactions, and electrophilic substitutions. For instance, the electrophilic fluorination of a trimethylstannyl precursor of a related compound demonstrates the synthesis of radiolabeled molecules for imaging purposes, showcasing the chemical versatility of pyrimidine derivatives (Eskola et al., 2002).
科学研究应用
合成和药理特性
已经合成了一系列在嘧啶环的 5 位具有甲硫代取代基的新型 4-哌嗪嘧啶。这些化合物显示出非常有趣的特性,包括止吐、镇静、镇痛、抗血清素和肌肉痉挛解痉特性,突出了它们在各种药理应用中的潜力 (Mattioda 等人,1975)。
代谢和药代动力学
在老鼠、狗和人类中检查了与 4-[4-(3-氯苯甲酰)-1-哌嗪基]-2-(1-哌啶基)嘧啶的化学结构相关的二肽基肽酶 IV 抑制剂的代谢、排泄和药代动力学。研究表明该化合物通过代谢和肾脏清除来消除,从而深入了解其潜在的治疗应用和安全性概况 (Sharma 等人,2012)。
对血小板聚集的拮抗活性
已经制备了哌嗪基-谷氨酸-嘧啶,并将其鉴定为高效的 P2Y12 拮抗剂,这对于抑制血小板聚集至关重要。这项研究表明它们在预防血栓事件中的潜力 (Parlow 等人,2009)。
结构和理论研究
已经合成了新型的 1-芳基或 1-杂芳基-哌嗪基丁基衍生物,并具有吡啶并 [1,2-c] 嘧啶酰亚胺部分,并分析了它们对 5-HT1A 受体的更高选择性。结构研究,包括固态核磁共振光谱和 X 射线晶体学,以及理论计算,为这些化合物的分子特性和潜在受体相互作用提供了宝贵的见解 (Pisklak 等人,2008)。
抗癌活性
已经设计并合成了并入哌嗪单元的噻吩 [3,2-d] 嘧啶作为推定的抗癌剂。这些化合物受到蛋白酪氨酸激酶抑制剂结构的启发,表明它们在癌症治疗中的潜在应用 (Min,2012)。
安全和危害
属性
IUPAC Name |
(3-chlorophenyl)-[4-(2-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O/c21-17-6-4-5-16(15-17)19(27)25-13-11-24(12-14-25)18-7-8-22-20(23-18)26-9-2-1-3-10-26/h4-8,15H,1-3,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGAYJJZVFOZMEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CC(=N2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-[(4-bromophenyl)amino]-4-oxobutanoate](/img/structure/B5597649.png)
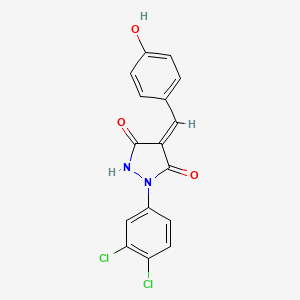
![4-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane](/img/structure/B5597668.png)
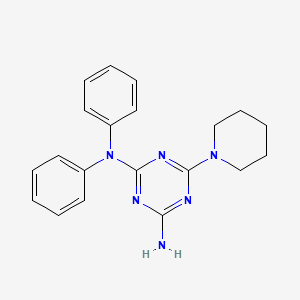
![2-amino-3-ethyl-N-[2-(3-methyl-2-thienyl)ethyl]-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5597680.png)
![N-[2-(4-propionyl-1-piperazinyl)ethyl]propanamide](/img/structure/B5597684.png)
![methyl {[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}acetate](/img/structure/B5597705.png)
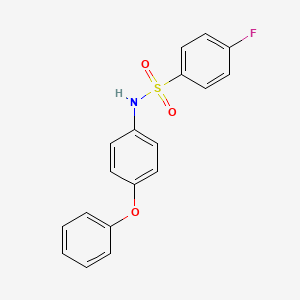
![1-benzyl-N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5597713.png)
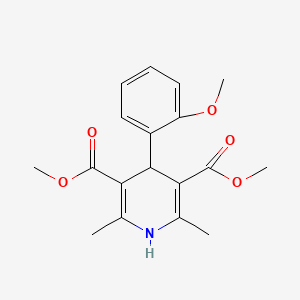
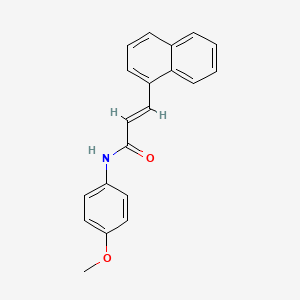
![5,6,7-trimethyl-N,N-dipropyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5597736.png)
![2-[(4-methoxyphenyl)amino]-N'-[(5-methyl-2-furyl)methylene]acetohydrazide](/img/structure/B5597746.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5597752.png)